Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate
CAS No.: 82207-32-7
Cat. No.: VC20537198
Molecular Formula: C14H16O2S
Molecular Weight: 248.34 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 82207-32-7 |
|---|---|
| Molecular Formula | C14H16O2S |
| Molecular Weight | 248.34 g/mol |
| IUPAC Name | methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate |
| Standard InChI | InChI=1S/C14H16O2S/c1-16-14(15)12-9-5-6-10-13(12)17-11-7-3-2-4-8-11/h2-4,6-8,10,12-13H,5,9H2,1H3 |
| Standard InChI Key | GEMUNLWFNWXREQ-UHFFFAOYSA-N |
| Canonical SMILES | COC(=O)C1CCC=CC1SC2=CC=CC=C2 |
Introduction
Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate is an organic compound belonging to the cyclohexene derivatives category. It features a cyclic hydrocarbon structure with a double bond and a phenylsulfanyl group, which contributes to its unique reactivity and properties. This compound is of interest in synthetic organic chemistry due to its potential applications in various scientific fields.
Synthesis Methods
The synthesis of Methyl 2-phenylsulfanylcyclohex-3-ene-1-carboxylate involves multi-step organic reactions. While specific methods are not detailed in the search results, such syntheses often require precise reagents and conditions to achieve the desired product.
Potential Applications
This compound is under research for its potential applications in various scientific domains. Its unique structure and reactivity make it a subject of interest in organic chemistry, though specific applications are not detailed in the available literature.
Comparison with Similar Compounds
Research Findings and Future Directions
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume